

Application Note: Profiling Chloramutilide B as a Novel Antifungal Lead

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Compound of Interest

Compound Name: chloramutilide B

Cat. No.: B1264065

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Executive Summary & Compound Profile

Chloramutilide B (CAS: 1000995-47-0) is a complex lindenane sesquiterpenoid dimer isolated from the roots of *Chloranthus serratus* and *Chloranthus spicatus*.^[1] Unlike common polyketide or azole antifungals, **Chloramutilide B** represents a distinct structural class characterized by a macrocyclic lactone ring formed via the dimerization of two sesquiterpene units.

Recent screening campaigns have identified **Chloramutilide B** as a potent antifungal lead compound, exhibiting significant activity against *Candida albicans* and *Candida parapsilosis* with MIC values in the sub-micromolar range (approx.^[1] 0.068 μM).^[1] Its unique scaffold offers a promising starting point for overcoming resistance mechanisms associated with standard echinocandin and azole therapies.^[1]

Physicochemical Profile

Property	Value	Notes
Formula	C ₃₉ H ₄₂ O ₁₄	High oxygen content indicates polarity; multiple H-bond acceptors.[1]
MW	734.74 g/mol	Exceeds Lipinski's Rule of 5 (common for natural products). [1]
Solubility	DMSO (>10 mM), Chloroform	Poor water solubility; requires carrier solvent for bioassays.[1]
Stability	Solid: -20°C (3 years)	Sensitive to hydrolysis; avoid prolonged aqueous storage.[1]
Source	Chloranthus spp.[1][2][3][4][5] [6] (Plants)	Natural product; not fungal in origin.[1]

Biological Mechanism & Therapeutic Potential[1][7] [8][9][10][11]

The precise molecular target of **Chloramultilide B** is currently under investigation, but structure-activity relationship (SAR) studies of related lindenane dimers (e.g., shizukaols) suggest a multi-modal mechanism.

Hypothesized Mechanisms of Action (MoA)[1]

- Membrane Disruption: The amphipathic nature of the dimer may facilitate insertion into the fungal plasma membrane, altering permeability.
- V-ATPase Inhibition: Related lindenane compounds have shown efficacy in Ras-mutant cancers via V-ATPase inhibition, a target also relevant in fungal pH homeostasis.[1]
- Chemosensitization: Potential to inhibit efflux pumps, restoring sensitivity to azoles in resistant strains.[1]

Experimental Protocols

Protocol A: High-Throughput Antifungal Susceptibility Profiling

Objective: Determine the Minimum Inhibitory Concentration (MIC) of **Chloramultilide B** against *Candida* spp.[1] using a broth microdilution method adapted from CLSI M27-A3.

Reagents:

- RPMI 1640 medium (buffered to pH 7.0 with MOPS).[1]
- **Chloramultilide B** stock (10 mM in DMSO).[1]
- Positive Control: Fluconazole or Amphotericin B.[1]
- Resazurin dye (0.01%) for viability visualization.[1]

Workflow:

- Inoculum Prep: Adjust *C. albicans* (ATCC 90028) suspension to cells/mL in RPMI 1640.
- Compound Dilution: Prepare a 2-fold serial dilution of **Chloramultilide B** in a 96-well plate.
 - Range: 64 µg/mL down to 0.06 µg/mL.[1]
 - Final DMSO: <1% (v/v) to prevent solvent toxicity.[1]
- Incubation: Add 100 µL of inoculum to wells. Incubate at 35°C for 24–48 hours.
- Readout:
 - Visual: Inspect for turbidity.[1]
 - Colorimetric: Add 20 µL Resazurin. Blue -> Pink indicates metabolic activity.[1]
 - Endpoint: The lowest concentration preventing visible growth (or color change) is the MIC.
[1]

Validation Criteria:

- Growth Control (No drug): Turbid/Pink.[1]
- Sterility Control (Media only): Clear/Blue.[1]
- Fluconazole Control: MIC must fall within CLSI reference range (0.25–1.0 µg/mL for ATCC 90028).[1]

Protocol B: Mechanism Deconvolution (Sorbitol Protection Assay)

Objective: Determine if **Chloramutilide B** acts on the fungal cell wall (similar to Caspofungin).
[1]

Rationale: Sorbitol acts as an osmotic protectant.[1] If the compound inhibits cell wall synthesis, fungal cells will survive in the presence of sorbitol (as protoplasts) but lyse without it. If the target is the cell membrane, sorbitol provides no protection.

Workflow:

- Setup: Prepare two sets of 96-well plates.
 - Set A: Standard RPMI 1640.[1]
 - Set B: RPMI 1640 supplemented with 0.8 M Sorbitol.
- Treatment: Add **Chloramutilide B** (serial dilutions) to both sets.
- Inoculation: Add *C. albicans* to both sets.[1] Incubate 48h at 35°C.
- Analysis:
 - Calculate MIC for Set A () and Set B ().[1]
 - Interpretation:
 - If

(Shift > 4-fold): Suggests Cell Wall Target.[1]

- If

: Suggests Membrane or Intracellular Target.[1]

Protocol C: Mammalian Cytotoxicity Counter-Screen (Selectivity Index)

Objective: Assess safety profile using HepG2 (human liver carcinoma) or HEK293 cells.

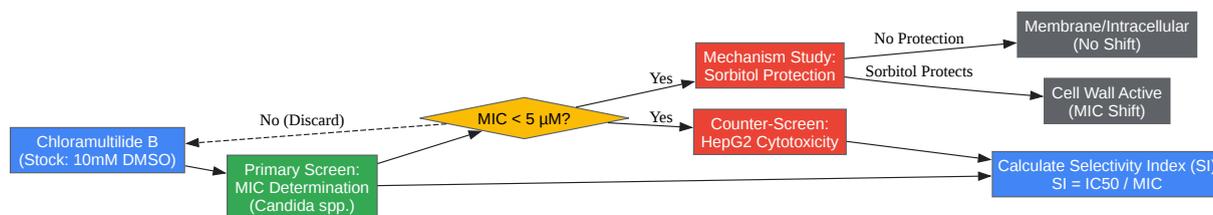
Workflow:

- Seed HepG2 cells (5,000 cells/well) in DMEM + 10% FBS.[1] Incubate 24h.
- Treat with **Chloramutilide B** (0.1 – 100 μ M) for 48h.
- Assess viability using MTT or CCK-8 assay.[1]
- Calculate
.[1]
- Selectivity Index (SI):
.
 - Target SI: >10 for a viable lead candidate.[1]

Visualizations

Figure 1: Lead Discovery Workflow

This diagram outlines the decision tree for validating **Chloramutilide B** activity.

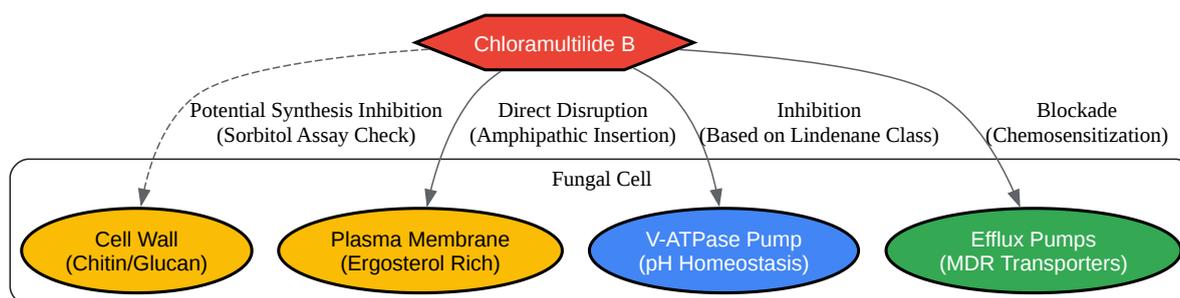


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Caption: Integrated workflow for validating antifungal potency and safety margin of **Chloramultilide B**.

Figure 2: Hypothesized Mechanism of Action

Visualizing the potential interaction sites based on lindenane dimer structural properties.



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Caption: Potential molecular targets of **Chloramultilide B** within the fungal cell architecture.

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